1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

5-HT1F receptor serotonin migraine

Standard azaindole isomers fail to recapitulate the unique selectivity profiles required for specific receptor targeting, wasting critical synthesis cycles. 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS 17288-35-6) directly resolves this bottleneck as a validated pharmacophore. - Achieve >100-fold selectivity for 5-HT1F over 5-HT1 subtypes in migraine programs, unattainable with other azaindole regioisomers. - Benchmark PYCR1 inhibition (IC50 16 µM) to drive cancer metabolism SAR or use as a validated negative control. - Accelerate H4R antagonist lead optimization for asthma and pruritus with a ready-to-derivatize indolecarboxamide precursor.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 17288-35-6
Cat. No. B097871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
CAS17288-35-6
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(N2)C(=O)O)N=C1
InChIInChI=1S/C8H6N2O2/c11-8(12)7-4-6-5(10-7)2-1-3-9-6/h1-4,10H,(H,11,12)
InChIKeyKBHQUFPZXCNYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Azaindole-2-Carboxylic Acid Building Block


1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS 17288-35-6), also referred to as 4-azaindole-2-carboxylic acid, is a heterocyclic building block characterized by a fused pyrrole-pyridine bicyclic system with a carboxylic acid functional handle at the 2-position . This scaffold is established as a privileged intermediate for constructing pharmacologically active molecules, including substituted 4- and 6-azaindoles and indolecarboxamides targeting histamine H4 receptors, casein kinase Iε inhibitors, and 5-HT1F receptor agonists [1].

Scaffold Type
Privileged heterocyclic building block
Functional Handle
Carboxylic acid at the 2-position for amide coupling
SAR Context
Supports regioisomer-specific pharmacophore studies

4-Azaindole Regioisomer Selectivity Advantage


Azaindole regioisomers—including 4-azaindole (pyrrolo[3,2-b]pyridine), 5-azaindole (pyrrolo[3,2-c]pyridine), 6-azaindole (pyrrolo[2,3-c]pyridine), and 7-azaindole (pyrrolo[2,3-b]pyridine)—possess identical molecular formulas but differ fundamentally in nitrogen atom placement within the bicyclic ring system. This positional variation alters hydrogen-bonding capacity, electronic distribution, and metabolic stability, leading to divergent biological profiles that cannot be interchanged in structure-activity relationship (SAR) campaigns [1]. For instance, the 4-azaindole core is uniquely validated for achieving >100-fold selectivity for the 5-HT1F receptor over other 5-HT1 subtypes, a selectivity window not replicated by pyrrolo[2,3-c]pyridine or pyrrolo[3,2-d]pyrimidine analogs [2]. Consequently, procurement of the specific 4-azaindole-2-carboxylic acid scaffold is essential for programs requiring this precise pharmacophore geometry.

4-Azaindole-2-Carboxylic Acid
Pyrrolo[3,2-b]pyridine geometry; reported scaffold for selective 5-HT1F agonist SAR and H4 receptor ligand synthesis.
Regioisomer Alternatives (5-,6-,7-Azaindole)
Identical molecular formula but nitrogen placement alters pharmacophore geometry; selectivity profile and synthetic utility may not transfer.
Research Context
Target engagement studies, GPCR SAR, antiviral pharmacophore exploration.
Mechanism Mismatch
Alternative heterocyclic cores may not support the same hydrogen-bonding network or selectivity window; requires independent validation.

Quantitative Differentiation Evidence


5-HT1F Receptor Selectivity Advantage

The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold, as represented by derivative 3b, demonstrates >100-fold selectivity for the 5-HT1F receptor over 5-HT1A, 5-HT1B, and 5-HT1D receptors. This selectivity profile distinguishes it from pyrrolo[2,3-c]pyridine and pyrrolo[3,2-d]pyrimidine analogs, which did not achieve comparable selectivity improvements in the same head-to-head evaluation [1].

5-HT1F Selectivity
Head-to-head
4-Azaindole scaffold: reported >100-fold selective for 5-HT1F over 5-HT1A, 5-HT1B, 5-HT1D
Reported scaffold-specific selectivity context
Radioligand binding assays; parallel comparator evaluation
5-HT1F receptor serotonin migraine GPCR

PYCR1 Inhibition Profile

1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid exhibits an IC50 of 16,000 nM (16 µM) against human pyrroline-5-carboxylate reductase 1 (PYCR1) [1]. This potency tier is distinct from optimized PYCR1 inhibitors such as PYCR1-IN-1 (IC50 = 8.8 µM) [2] and ProPI-1 (IC50 = 1 µM) , positioning the compound as a moderate-affinity ligand.

PYCR1 Inhibition
Cross-study comparable
IC50 = 16,000 nM
Moderate-affinity ligand; supports fragment-based SAR or negative control use
In vitro enzyme assay; comparator: PYCR1-IN-1 (8,800 nM), ProPI-1 (1,000 nM)
PYCR1 proline metabolism cancer metabolism enzyme inhibition

α7 Nicotinic Receptor Negative Allosteric Modulation

Pyrrolo[3,2-b]pyridine derivatives (compounds 3a–3f) were evaluated as negative allosteric modulators (NAMs) of human α7 nicotinic acetylcholine receptors (nAChRs) using two-electrode voltage clamp (TEVC) recording. While the furo[3,2-b]pyridine analog 4f demonstrated an IC50 of 5.51 μM with 87.8% maximal inhibition, the pyrrolo[3,2-b]pyridine series provided foundational SAR validation for this chemotype as α7 nAChR NAMs [1].

α7 nAChR NAM
Class-level
Scaffold validated as α7 nAChR negative allosteric modulator pharmacophore
Supports CNS-targeted pharmacophore exploration
TEVC recording in Xenopus oocytes; data to verify for unsubstituted parent
α7 nAChR negative allosteric modulator CNS electrophysiology

Histamine H4 Receptor Ligand Precursor

1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid is specifically identified as a useful organic reagent for the synthesis of substituted 4- and 6-azaindoles and indolecarboxamides, which are established H4 receptor ligand scaffolds . Indolecarboxamides such as JNJ7777120 are benchmark H4R antagonists with reported IC50 values of 86 nM (human eosinophil chemotaxis) and 40 nM (murine mast cell chemotaxis) [1]. This synthetic utility differentiates the 4-azaindole-2-carboxylic acid from other azaindole carboxylic acid isomers that lack explicit H4 receptor ligand synthetic precedent.

H4 Receptor Precursor
Class-level
Reported utility for synthesis of indolecarboxamide H4 receptor ligands
Supports synthetic access to validated H4R antagonist scaffolds
Published synthetic precedent; source review recommended
H4 receptor histamine inflammation indolecarboxamide

HIV-1 Integrase Inhibitor Scaffold

Azaindole carboxylic acids, including the 4-azaindole-2-carboxylic acid scaffold, have been disclosed as potent HIV-1 integrase (IN) inhibitors [1]. The 4-fluorobenzyl substituted azaindole hydroxamic acids derived from this scaffold demonstrated potent antiviral activities in cell-based assays, offering a structurally simple framework for novel HIV-1 IN inhibitor development. This distinguishes the azaindole carboxylic acid class from other heterocyclic carboxylic acid scaffolds lacking equivalent HIV-1 IN potency validation.

HIV-1 Integrase
Class-level
Azaindole carboxylic acid scaffold reported as HIV-1 integrase inhibitor pharmacophore
Supports antiviral pharmacophore research
Cell-based assay context; data to verify for specific derivative series
HIV-1 integrase antiviral azaindole hydroxamic acid medicinal chemistry

4-Azaindole-2-Carboxylic Acid Applications


Selective 5-HT1F Agonists for Migraine

Based on direct head-to-head evidence demonstrating >100-fold selectivity for 5-HT1F over related 5-HT1 receptor subtypes with the pyrrolo[3,2-b]pyridine scaffold [1], this compound serves as an essential building block for synthesizing selective 5-HT1F agonists. Researchers developing next-generation migraine therapeutics with reduced off-target serotonergic activity should prioritize this specific 4-azaindole-2-carboxylic acid over alternative azaindole isomers to access the validated selectivity window.

Fragment-Based Discovery for PYCR1

With a characterized IC50 of 16 µM against human PYCR1 [1], this compound provides a quantifiable starting point for fragment elaboration or serves as a negative control in proline metabolism studies. Programs targeting PYCR1 for cancer metabolism applications can leverage this moderate-affinity ligand to benchmark potency improvements during SAR optimization, particularly when comparing to higher-potency inhibitors such as PYCR1-IN-1 (8.8 µM) [2].

H4 Receptor Antagonists for Inflammation & Pruritus

Given its established utility as a precursor for indolecarboxamide-based H4 receptor ligands [1], this building block enables rapid access to validated H4R antagonist scaffolds. Medicinal chemistry teams pursuing H4R-targeted therapies for asthma, rheumatoid arthritis, or pruritus can utilize this compound to construct libraries of substituted indolecarboxamides, bypassing the need for de novo scaffold validation and accelerating lead optimization timelines [2].

HIV-1 Integrase Inhibitor Libraries

The azaindole carboxylic acid scaffold is validated as a potent HIV-1 integrase inhibitor pharmacophore, with structurally simple derivatives demonstrating antiviral activity in cell-based assays [1]. This compound provides a direct entry point for synthesizing azaindole hydroxamic acid analogs and exploring structure-activity relationships in antiviral drug discovery programs targeting HIV-1 replication.

Application
Selection Property
Validation Focus
5-HT1F GPCR pathway studies
Scaffold-specific selectivity context
Off-target serotonergic assay context
PYCR1 fragment-based SAR
Moderate-affinity ligand profile
Enzyme inhibition assay benchmarking
H4 receptor pharmacophore synthesis
Synthetic utility for indolecarboxamide ligands
Target engagement assay context
HIV-1 integrase pharmacophore exploration
Reported antiviral pharmacophore scaffold
Cell-based antiviral assay context

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